molecular formula C26H27N3O4S B11224599 N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11224599
M. Wt: 477.6 g/mol
InChI Key: YBHMTOYEIQRSIQ-UHFFFAOYSA-N
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Description

N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a thiazine ring, carboxamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Functionalization of the Aromatic Rings: Various electrophilic aromatic substitution reactions can be employed to introduce the necessary substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
  • N-[2-(diethylcarbamoyl)phenyl]-6-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Uniqueness

N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[2-(diethylcarbamoyl)phenyl]-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C26H27N3O4S/c1-4-28(5-2)26(31)20-12-7-9-13-22(20)27-25(30)18-15-16-23-21(17-18)19-11-8-10-14-24(19)34(32,33)29(23)6-3/h7-17H,4-6H2,1-3H3,(H,27,30)

InChI Key

YBHMTOYEIQRSIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N(CC)CC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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